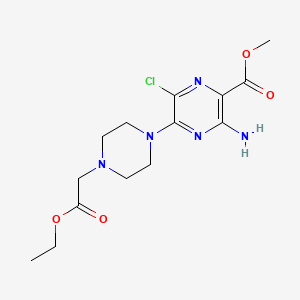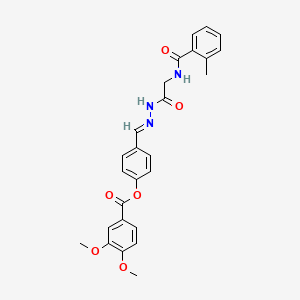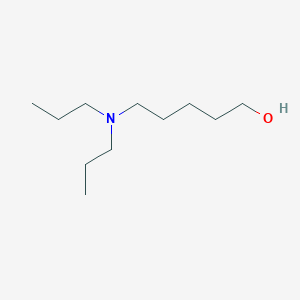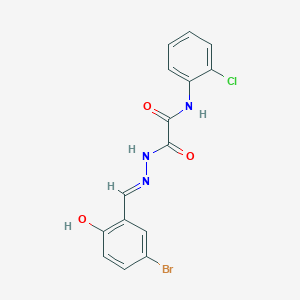
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirazina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de pirazina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción de los grupos amino y cloro: Estos grupos funcionales se pueden introducir a través de reacciones de sustitución utilizando reactivos como amoníaco y fuentes de cloro.
Unión de la porción de piperazina: Este paso involucra la reacción del intermedio de pirazina con derivados de piperazina en condiciones adecuadas.
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con metanol para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, condiciones de reacción optimizadas y procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar nitro o otros derivados oxidados.
Reducción: El grupo cloro se puede reducir para formar el hidrocarburo correspondiente.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como azida de sodio o tioles en condiciones suaves.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la sustitución puede producir varios derivados de pirazina sustituidos.
Aplicaciones Científicas De Investigación
El 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Este compuesto se puede utilizar como un bloque de construcción para la síntesis de posibles candidatos a fármacos, particularmente aquellos que se dirigen a enfermedades neurológicas o infecciosas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: El compuesto se puede utilizar en estudios para comprender su interacción con dianas biológicas, como enzimas o receptores.
Mecanismo De Acción
El mecanismo de acción del 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo involucra su interacción con dianas moleculares específicas. Los grupos amino y cloro pueden participar en enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas, mientras que la porción de piperazina puede mejorar su afinidad de unión. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-Amino-6-cloro-5-(4-(2-hidroxietil)piperazin-1-il)pirazina-2-carboxilato de metilo: Estructura similar pero con un grupo hidroxietil en lugar de un grupo etoxi-oxoetil.
3-Amino-6-cloro-5-(4-(2-metoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo: Estructura similar pero con un grupo metoxi-oxoetil.
Unicidad
La combinación única de grupos funcionales en el 3-Amino-6-cloro-5-(4-(2-etoxi-2-oxoetil)piperazin-1-il)pirazina-2-carboxilato de metilo le proporciona propiedades químicas y biológicas distintas. La presencia del grupo etoxi-oxoetil puede influir en su solubilidad, reactividad e interacción con dianas biológicas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
763110-52-7 |
|---|---|
Fórmula molecular |
C14H20ClN5O4 |
Peso molecular |
357.79 g/mol |
Nombre IUPAC |
methyl 3-amino-6-chloro-5-[4-(2-ethoxy-2-oxoethyl)piperazin-1-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H20ClN5O4/c1-3-24-9(21)8-19-4-6-20(7-5-19)13-11(15)17-10(12(16)18-13)14(22)23-2/h3-8H2,1-2H3,(H2,16,18) |
Clave InChI |
QDTNATAUNIZEQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)

![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)


![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
